Methoxisopropamine

NMDA Receptor Pharmacology Arylcyclohexylamine Potency Dissociative Anesthetic Research

Forensic labs struggle to differentiate MXiPr from the isomeric MXPr using MS alone. This ≥98% pure hydrochloride reference standard solves this by providing an inverted retention order on biphenyl LC columns-a critical orthogonal identification point. - Enables unambiguous forensic identification vs. MXPr when MS fragmentation patterns overlap. - Delivers a reliable IC50 of 0.661 µM at NMDAR for SAR and dose-response studies. - Ethanol solubility of 20 mg/ml supports concentrated stock preparation without DMSO interference.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B10823628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxisopropamine
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3
InChIKeyFTQIVDGNGXPEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxisopropamine (MXiPr) Chemical Identity & Classification


Methoxisopropamine (MXiPr) is an arylcyclohexylamine derivative, structurally related to ketamine and methoxetamine [1]. It is formally designated as 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (C16H23NO2) with a molecular weight of 261.36 g/mol and a calculated XLogP3-AA of 2.7 [2][3]. As a designer dissociative substance, it is primarily used as an analytical reference standard for research and forensic applications, and is often supplied as the hydrochloride salt .

Analytical reference standard for forensic LC-MS/GC-MS identification
NMDAR antagonist tool compound for in vitro SAR studies
Hydrochloride salt; certified reference grade

Why MXiPr Substitution Fails


In-class arylcyclohexylamines cannot be substituted for methoxisopropamine without compromising analytical or experimental validity. Even minor structural modifications—such as the substitution of the amine moiety (e.g., isopropyl vs. ethyl or propyl)—result in quantifiable differences in NMDA receptor pharmacology, chromatographic behavior, and regulatory classification [1][2]. For example, MXiPr exhibits a distinct IC50 value for NMDAR blockade that differs from both methoxetamine and methoxpropamine, and its branched-chain amine imparts unique retention properties on biphenyl stationary phases [3][4]. These specific characteristics directly impact the accuracy of forensic identification, the reproducibility of in vitro assays, and the compliance of procurement with legal frameworks.

Isomeric analogs

Retention order may invert on biphenyl phases, complicating chromatographic identification.

Amine substitution

N-propyl vs. isopropyl modification can shift NMDA receptor potency and assay interpretation.

Regulatory classification

Controlled status varies by jurisdiction; procurement requires verified licensing.

MXiPr Differentiation: Quantitative Evidence


NMDA Receptor Blockade vs. MXE and DMXE

In a direct head-to-head patch-clamp study using NMDAR-expressing cartwheel interneurons of mice, MXiPr demonstrated an IC50 of 0.661 µM for NMDA receptor blockade. This potency is 26% lower than that of methoxetamine (MXE, IC50 = 0.524 µM) and 2.6% lower than deoxymethoxetamine (DMXE, IC50 = 0.679 µM) in the same assay system [1].

NMDAR IC50
Head-to-head
0.661 µM
MXE 0.524 µM | DMXE 0.679 µM
Supports NMDAR antagonist ranking
Cartwheel interneuron patch-clamp assay
NMDA Receptor Pharmacology Arylcyclohexylamine Potency Dissociative Anesthetic Research

NMDA Receptor Blockade vs. Methoxpropamine

When compared to the structurally related analog methoxpropamine (MXPr, which features an n-propyl rather than isopropyl amine), MXiPr exhibits a lower IC50 for NMDA receptor blockade in mouse cartwheel interneurons. In cross-study analysis, MXiPr (IC50 = 0.661 µM) is 2.5-fold more potent than MXPr (IC50 = 1.647 µM) [1][2].

NMDAR IC50 vs MXPr
Cross-study
0.661 µM vs 1.647 µM
2.5× difference
Supports amine substitution SAR
Comparable patch-clamp conditions
NMDA Receptor Pharmacology Arylcyclohexylamine Potency Isomer Comparison

Distinctive Chromatographic Retention on Biphenyl Phases

MXiPr exhibits a unique, inverted retention order relative to its isomer methoxpropamine (MXPr) when analyzed on biphenyl stationary phases with methanol mobile phase. While branched-chain compounds typically elute before straight-chain analogs, the opposite order (MXiPr eluting later) was observed exclusively with biphenyl columns and methanol, a phenomenon not seen with C18 phases or acetonitrile mobile phases [1].

LC Retention
Head-to-head
Inverted elution order
Biphenyl / methanol mobile phase
Critical for isomer identification
Method-specific retention behavior
Forensic Toxicology Analytical Chemistry LC-MS Method Development

Enhanced Ethanol Solubility vs. Methoxetamine

MXiPr hydrochloride demonstrates higher solubility in ethanol (20 mg/ml) compared to methoxetamine (MXE) hydrochloride, which is limited to 10 mg/ml under similar conditions . Both compounds show comparable solubility in DMSO (10 mg/ml) and PBS (2-5 mg/ml).

Ethanol Solubility
Data to verify
20 mg/ml
vs MXE 10 mg/ml
Supports ethanol-based stock preparation
Vendor-reported; hydrochloride salt
Formulation Analytical Standard Preparation Solubility

Purity & Regulatory Status

Commercially available MXiPr (hydrochloride) is supplied with a certified purity of ≥98%, suitable for use as an analytical reference standard . Procurement is subject to regulatory controls in multiple jurisdictions; for instance, it is designated as a controlled substance in Japan (prefectural level) and Germany, and many vendors require proof of licensed laboratory status [1].

Purity & Status
Class-level
≥98% purity
Controlled in DE, JP
Certified reference standard; compliance review required
Verify local regulatory framework
Analytical Reference Standard Forensic Chemistry Regulatory Compliance

MXiPr Key Application Scenarios


Forensic Toxicology: Isomer Differentiation

Forensic and toxicology laboratories require definitive identification of MXiPr in seized materials or biological samples. The unique inverted retention order on biphenyl LC columns with methanol mobile phase provides a critical orthogonal identification point beyond mass spectrometry, enabling reliable differentiation from the isomeric MXPr when MS fragmentation patterns are indistinguishable [1].

In Vitro NMDA Receptor Pharmacology Tool

Researchers investigating the structure-activity relationship of arylcyclohexylamine NMDAR antagonists can utilize MXiPr as a tool with an IC50 of 0.661 µM. This places its potency between the higher-affinity methoxetamine (0.524 µM) and the lower-affinity methoxpropamine (1.647 µM), offering a middle-ground option for dose-response studies or for comparing the effects of the isopropyl amine substitution [2][3].

Analytical Reference Standard for Method Validation

Analytical laboratories require certified reference materials for method development, validation, and routine quality control. MXiPr hydrochloride is available as a ≥98% pure reference standard, suitable for calibrating LC-MS or GC-MS instruments, preparing calibration curves, and spiking control samples to ensure accurate quantification in forensic casework .

Solvent Compatibility in Formulation Research

For in vitro studies requiring ethanol as a solvent, MXiPr's solubility of 20 mg/ml provides a practical advantage over methoxetamine (10 mg/ml). This higher ethanol solubility allows for the preparation of more concentrated stock solutions without resorting to DMSO, which may interfere with certain cell-based assays or receptor-binding studies .

Application
Selection Property
Validation Focus
Forensic isomer differentiation
Biphenyl LC retention signature
Orthogonal confirmation beyond MS
NMDAR antagonist SAR studies
Potency ranking within arylcyclohexylamines
IC50 comparison with MXE, MXPr
Method validation & calibration
Certified reference standard
LC-MS/GC-MS quantification accuracy
Ethanol-based preparation
Ethanol solubility profile
DMSO-free assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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